molecular formula C14H15NO3 B14629940 Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate CAS No. 57667-08-0

Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate

Cat. No.: B14629940
CAS No.: 57667-08-0
M. Wt: 245.27 g/mol
InChI Key: RZENTRFFNPFQRI-UHFFFAOYSA-N
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Description

Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is a synthetic organic compound that features a furan ring substituted with a phenyl group bearing a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Methanol, dichloromethane, toluene.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate involves its interaction with specific molecular targets. The hydroxyethyl moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is unique due to its combination of a furan ring with a hydroxyethyl-substituted phenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

57667-08-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate

InChI

InChI=1S/C14H15NO3/c1-9(16)10-3-5-11(6-4-10)12-7-8-13(18-12)14(15)17-2/h3-9,15-16H,1-2H3

InChI Key

RZENTRFFNPFQRI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)C(=N)OC)O

Origin of Product

United States

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